molecular formula C11H11N B1618315 4,6-Dimethylquinoline CAS No. 826-77-7

4,6-Dimethylquinoline

Cat. No.: B1618315
CAS No.: 826-77-7
M. Wt: 157.21 g/mol
InChI Key: JTLZWQVUPZYROB-UHFFFAOYSA-N
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Description

4,6-Dimethylquinoline is an aromatic nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of two methyl groups at the 4th and 6th positions of the quinoline ring distinguishes this compound from other quinoline derivatives. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylquinoline can be synthesized through various methods. One common approach involves the Friedländer synthesis, which entails the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another method is the Combes quinoline synthesis, which involves the reaction of aniline with β-diketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. For instance, the use of recyclable catalysts and green chemistry principles is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

4,6-Dimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives can inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exerting antimicrobial effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 6th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other quinoline derivatives .

Properties

IUPAC Name

4,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLZWQVUPZYROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231909
Record name 4,6-Dimethylquinoline
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-77-7
Record name 4,6-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-77-7
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Record name 4,6-Dimethylquinoline
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Record name NSC90448
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Record name 4,6-Dimethylquinoline
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Record name 4,6-dimethylquinoline
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-methylaniline (1 g. 9.3 mmol.) in acetic acid (10 ml), activated silferc (1.5 g. ferric chloride 9.3 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.72 g, 10 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.27 g. 9.3 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 60%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
9.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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